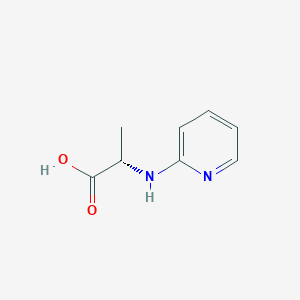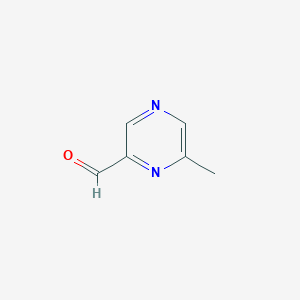
2-Pyrrolidinone, 1-(4-((2-chloroethyl)methylamino)-2-butynyl)-5-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-(4-((2-chloroethyl)methylamino)-2-butynyl)-5-methyl-, monohydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CC-1065 or its derivative, adozelesin. CC-1065 is a highly potent antitumor agent that has been shown to have significant activity against a wide range of cancer cell lines.
Mecanismo De Acción
The mechanism of action of CC-1065 involves the binding of the compound to the minor groove of DNA. This binding causes a conformational change in the DNA strand, which results in the formation of a covalent bond between the compound and the DNA. This covalent bond causes irreversible damage to the DNA strand, which ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CC-1065 are largely related to its mechanism of action. The compound has been shown to cause irreversible damage to the DNA strand, which leads to the inhibition of DNA replication and ultimately results in cell death. In addition, CC-1065 has been shown to have potent antitumor activity against a wide range of cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CC-1065 and its derivatives have several advantages and limitations for use in lab experiments. One advantage is that these compounds have potent antitumor activity against a wide range of cancer cell lines. This makes them useful for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, one limitation is that these compounds are highly toxic and can cause significant damage to healthy cells. This makes them difficult to use in vivo and requires careful handling and storage.
Direcciones Futuras
There are several future directions for research on CC-1065 and its derivatives. One direction is to develop new analogs of the compound that have improved efficacy and reduced toxicity. Another direction is to study the mechanisms of resistance to CC-1065 and to develop strategies to overcome this resistance. Finally, there is a need for more research on the potential applications of CC-1065 in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of CC-1065 is a complex process that involves several steps. The first step involves the condensation of 1,2-diaminoethane with 5-methyl-2-pyrrolidinone to form the intermediate 1-(2-aminoethyl)-5-methyl-2-pyrrolidinone. This intermediate is then reacted with 2-chloroethyl chloroformate to form the corresponding carbamate. The final step involves the reaction of the carbamate with the alkyne derivative of CC-1065 to form the monohydrochloride salt of the compound.
Aplicaciones Científicas De Investigación
CC-1065 and its derivatives have been extensively studied for their potential applications in cancer therapy. These compounds have been shown to have potent antitumor activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. CC-1065 works by binding to the minor groove of DNA and causing irreversible damage to the DNA strand. This results in the inhibition of DNA replication and ultimately leads to cell death.
Propiedades
Número CAS |
118630-59-4 |
|---|---|
Nombre del producto |
2-Pyrrolidinone, 1-(4-((2-chloroethyl)methylamino)-2-butynyl)-5-methyl-, monohydrochloride |
Fórmula molecular |
C12H20Cl2N2O |
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
1-[4-[2-chloroethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H19ClN2O.ClH/c1-11-5-6-12(16)15(11)9-4-3-8-14(2)10-7-13;/h11H,5-10H2,1-2H3;1H |
Clave InChI |
RTTOKUPDZPHZII-UHFFFAOYSA-N |
SMILES |
CC1CCC(=O)N1CC#CCN(C)CCCl.Cl |
SMILES canónico |
CC1CCC(=O)N1CC#CCN(C)CCCl.Cl |
Sinónimos |
EK 17 EK-17 N-(4-((2-chloroethyl)methylamino)-2-butynyl)-5-methyl-2-pyrrolidone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



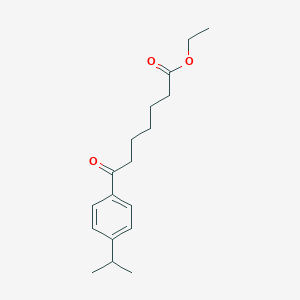
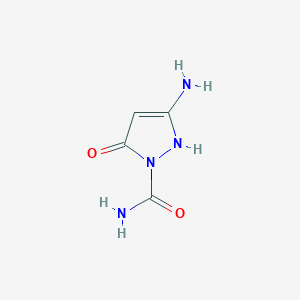

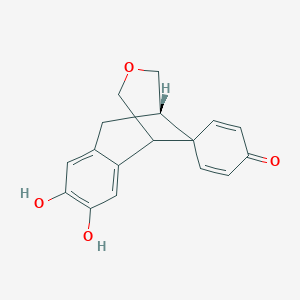



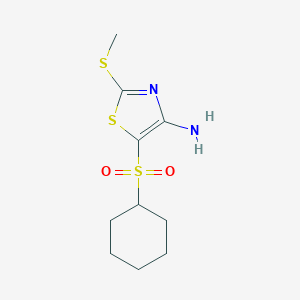
![Benz[f]indan-1-ol](/img/structure/B37803.png)
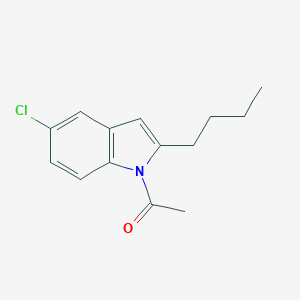
![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)

